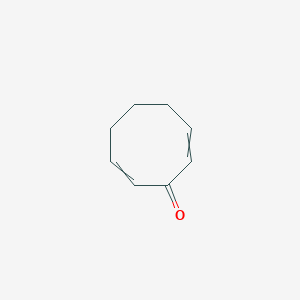
Cycloocta-2,7-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta-2,7-dien-1-one is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Overview
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Oxidation with Selenium Oxide | Cycloocta-1,3-diene | 36% overall | Produces homoallylic and allylic acetates |
| Reduction | Lithium Aluminum Hydride (LAH) | 95% | Converts acetates to alcohols |
Catalysis
Cycloocta-2,7-dien-1-one is utilized as a precursor in various catalytic reactions. Its unique structure allows it to participate in Diels-Alder reactions, which are vital for synthesizing complex organic molecules. Research indicates that cycloocta compounds can facilitate the formation of new carbon-carbon bonds efficiently .
Materials Science
Due to its structural properties, this compound is being explored for applications in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for industrial applications .
Medicinal Chemistry
There is ongoing research into the medicinal properties of cycloocta derivatives. Studies suggest that compounds derived from this compound may exhibit biological activity that could be harnessed for drug development . The compound's reactivity makes it a candidate for synthesizing pharmaceutical intermediates.
Case Study 1: Diels-Alder Reaction Mechanism
A study focused on the Diels-Alder reaction involving cycloocta derivatives revealed multiple reaction pathways. The research utilized density functional theory (DFT) to analyze the energy profiles and intermediates formed during the reaction. This detailed mechanistic insight enhances our understanding of how cycloocta compounds can be employed in synthetic organic chemistry .
Case Study 2: Polymerization Potential
Research into the polymerization of cycloocta derivatives has shown promising results in creating novel polymers with enhanced mechanical properties. The ability of this compound to undergo ring-opening reactions facilitates the formation of long-chain polymers that can be used in various industrial applications .
Propriétés
Numéro CAS |
1073-76-3 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
cycloocta-2,7-dien-1-one |
InChI |
InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2 |
Clé InChI |
HEDBDDAUWRQANO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(=O)C=CC1 |
SMILES canonique |
C1CC=CC(=O)C=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















